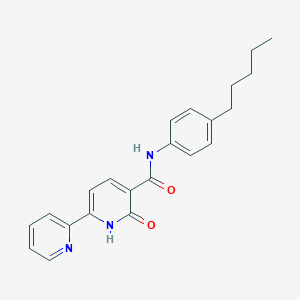![molecular formula C19H17ClN2O3 B7532222 N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been widely used in scientific research for its ability to selectively inhibit HAT activity and alter gene expression.
科学的研究の応用
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been used in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
作用機序
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide selectively inhibits the HAT activity of p300/PCAF by binding to the acetyl-CoA binding site of the enzyme. This inhibition leads to a decrease in histone acetylation and altered gene expression. This compound has been shown to selectively inhibit p300/PCAF over other HAT enzymes, making it a valuable tool for studying the role of p300/PCAF in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by altering the expression of genes involved in these processes. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of p300/PCAF. In neurological research, this compound has been shown to improve memory and cognitive function by altering gene expression in the brain.
実験室実験の利点と制限
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of p300/PCAF, making it a valuable tool for studying the role of p300/PCAF in cellular processes. It has also been shown to have low toxicity and high stability, making it suitable for use in in vivo studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are many potential future directions for research involving N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is the role of p300/PCAF in cancer metastasis. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a therapeutic agent for preventing cancer metastasis. Another area of interest is the role of p300/PCAF in neurodegenerative diseases. This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for treating these diseases. Overall, this compound is a valuable tool for studying the role of p300/PCAF in cellular processes and has potential as a therapeutic agent for a variety of diseases.
合成法
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloroaniline with ethyl 3-oxobutanoate, followed by the reaction of the resulting intermediate with 2-amino-3,5-dimethylbenzoic acid. The final product is obtained by treating the intermediate with thionyl chloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane.
特性
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-13-7-3-6-10-16(13)25-18(12)19(24)22(2)11-17(23)21-15-9-5-4-8-14(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIQRCNUXVIGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)
